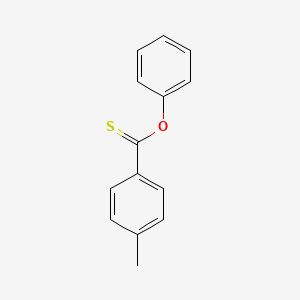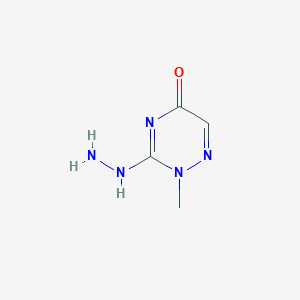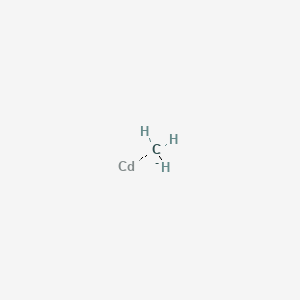
Dibenzylarsinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzylarsinic acid is an organoarsenic compound with the chemical formula (C₆H₅CH₂)₂AsO₂H It is a derivative of arsenic acid where two benzyl groups are attached to the arsenic atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibenzylarsinic acid can be synthesized through the reaction of benzyl chloride with sodium arsenite in an aqueous medium. The reaction typically involves heating the mixture to facilitate the formation of the desired product. Another method involves the reaction of benzylmagnesium chloride with arsenic trioxide, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzylarsinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dibenzylarsinic oxide.
Reduction: Reduction reactions can convert it to dibenzylarsine.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Dibenzylarsinic oxide.
Reduction: Dibenzylarsine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Dibenzylarsinic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Studies have explored its effects on biological systems, particularly its toxicity and potential therapeutic uses.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of dibenzylarsinic acid involves its interaction with cellular components, particularly proteins and enzymes. It can inhibit enzyme activity by binding to thiol groups, disrupting normal cellular functions. This property is being explored for its potential therapeutic applications, especially in targeting cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylarsinic acid: Similar structure but with phenyl groups instead of benzyl groups.
Methylarsinic acid: Contains methyl groups instead of benzyl groups.
Dimethylarsinic acid: Contains two methyl groups attached to the arsenic atom.
Uniqueness
Dibenzylarsinic acid is unique due to the presence of benzyl groups, which confer distinct chemical properties and reactivity compared to other organoarsenic compounds
Eigenschaften
CAS-Nummer |
51043-89-1 |
|---|---|
Molekularformel |
C14H15AsO2 |
Molekulargewicht |
290.19 g/mol |
IUPAC-Name |
dibenzylarsinic acid |
InChI |
InChI=1S/C14H15AsO2/c16-15(17,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) |
InChI-Schlüssel |
BZQJJCRJAGWUHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C[As](=O)(CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzene, 1-[2-bromo-1-(bromomethyl)ethyl]-4-methoxy-](/img/structure/B14658019.png)



![3-(Diethylamino)-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14658034.png)


![Methyl [(3-nitrophenyl)carbamothioyl]carbamate](/img/structure/B14658053.png)


